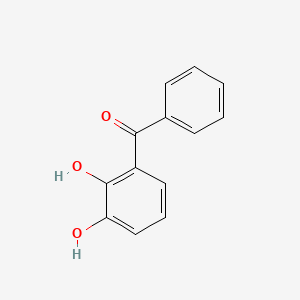

Dihydroxybenzophenone

Description

Contextual Significance in Advanced Materials and Chemical Sciences

Dihydroxybenzophenones hold a significant position in the fields of advanced materials and chemical sciences, primarily due to their function as UV absorbers and as versatile chemical intermediates. cymitquimica.comguidechem.com Their molecular structure enables the absorption of harmful UV radiation and its dissipation as less damaging heat energy, which is crucial for preventing the photodegradation of various materials. guidechem.comchemmethod.com

Key applications and areas of significance include:

Polymer Stabilization: A primary application of dihydroxybenzophenones is as photostabilizers in plastics, polymers, and coatings. chemimpex.comresearchgate.netresearchgate.net They are incorporated into materials like polyvinyl chloride (PVC), polystyrene, and epoxy resins to protect them from UV-induced degradation, thereby extending their lifespan and maintaining their physical and mechanical properties. solubilityofthings.comresearchgate.netchembk.com Research has focused on creating terpolymers based on monomeric 2,4-dihydroxybenzophenone (B1670367) to act as effective photostabilizers for rigid PVC. researchgate.netresearchgate.netiaea.org

Monomers for High-Performance Polymers: Certain isomers, particularly 4,4'-dihydroxybenzophenone (B132225), serve as essential monomers in the synthesis of high-performance polymers. wikipedia.orgfishersci.ca It is a precursor to specific types of polycarbonates and other high-temperature polymers, contributing to the development of materials with enhanced thermal stability and durability. solubilityofthings.comwikipedia.org

UV Filters in Commercial Products: The UV-absorbing properties of these compounds make them valuable ingredients in cosmetic formulations and sunscreens, where they help protect the skin from UV damage. cymitquimica.comchemimpex.com They are also used in adhesives, films, and optical fibers. wikipedia.orgfishersci.ca

The fundamental properties of common dihydroxybenzophenone isomers are summarized below.

| Property | 2,4-Dihydroxybenzophenone | 4,4'-Dihydroxybenzophenone |

| CAS Number | 131-56-6 | 611-99-4 |

| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₁₀O₃ |

| Molar Mass | 214.22 g/mol | 214.22 g/mol |

| Appearance | Off-white to light yellow crystalline powder | Off-white/yellow solid |

| Melting Point | 142-147 °C | 213-215 °C |

| Primary Use | UV stabilizer for polymers (PVC, polystyrene), cosmetics | Precursor for high-temperature polymers (e.g., polycarbonates), UV light stabilizer |

| Solubility | Soluble in ethanol (B145695), ether, acetone; insoluble in water | Sparingly soluble in water (0.45 g/L); soluble in organic solvents |

Data sourced from references solubilityofthings.comwikipedia.orgchemimpex.comchembk.comfishersci.caalfa-chemistry.com.

Overview of Current Academic Research Trajectories

Contemporary academic research on dihydroxybenzophenones is dynamic, extending beyond their traditional applications. Scientists are exploring new synthetic routes, developing novel derivatives with tailored properties, and investigating their potential in emerging technological and biomedical fields.

Current research trajectories include:

Synthesis of Novel Derivatives: A significant area of research involves the chemical modification of the basic this compound structure to create new derivatives with enhanced or novel functionalities. researchgate.net For instance, researchers have synthesized 1,2,3-triazole-benzophenone derivatives from 2,4-dihydroxybenzophenone and 4,4'-dihydroxybenzophenone to evaluate their photoprotective and antioxidant properties. scielo.br Other studies focus on creating mono- and di-substituted derivatives containing ester or sulfonyl groups to act as improved UV absorbers or photoinitiators for UV-curable coatings. researchgate.net

Photophysical and Photochemical Studies: There is ongoing interest in the detailed investigation of the photophysical properties of dihydroxybenzophenones and their derivatives. researchgate.netphotochemcad.com Research examines how different substituents on the benzophenone (B1666685) core affect the molecule's absorption spectra and energy dissipation pathways. researchgate.netmdpi.com Such studies are crucial for designing more efficient UV stabilizers and understanding their mechanism of action, including processes like excited-state intramolecular proton transfer (ESIPT). chemmethod.com Europium(III) complexes with this compound derivatives have been synthesized and studied for their photoluminescent properties, showing potential as emitters in organic light-emitting devices (OLEDs). rjpbcs.com

Exploration of Biological Activity: Recent studies have begun to uncover the biological potential of this compound derivatives. Research has shown that certain derivatives, such as 2,4'-dihydroxybenzophenone, exhibit anti-inflammatory properties by targeting specific biological pathways. acs.orgnih.gov Other synthesized derivatives, including oximes and hydrazones of 2,2'-dihydroxybenzophenones, have also demonstrated significant anti-inflammatory activity in in vivo tests. uoa.gr Furthermore, derivatives of 4,4'-dihydroxybenzophenone have been evaluated for their ability to inhibit enzymes like human neutrophil elastase, indicating potential therapeutic applications. scielo.br

Advanced Materials Applications: Research is being conducted on incorporating this compound into advanced composite materials. For example, this compound has been grafted onto lignin (B12514952) to create a natural, light-colored sunscreen material with a high UVA/UVB absorbance ratio, highlighting a move towards more sustainable and efficient materials. acs.org

A summary of recent research findings on this compound derivatives is presented in the table below.

| Research Area | This compound Isomer Used | Key Finding | Reference |

| Polymer Photostabilization | 2,4-Dihydroxybenzophenone | Terpolymers based on this monomer were synthesized and found to effectively increase the photostability of rigid PVC. | researchgate.netresearchgate.net |

| Anti-Inflammatory Agents | 2,4'-Dihydroxybenzophenone | This compound was found to alleviate systemic inflammation induced by lipopolysaccharides in zebrafish models. | acs.orgnih.gov |

| Novel UV Absorbers | 2,4- and 4,4'-Dihydroxybenzophenone | Synthesis of 1,2,3-triazole derivatives via "click chemistry" yielded compounds with significant photoprotective effects. | scielo.br |

| Enzyme Inhibition | 4,4'-Dihydroxybenzophenone | Synthesized acyloxybenzophenone derivatives showed potent inhibitory activity against human neutrophil elastase. | scielo.br |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

103810-94-2 |

|---|---|

Formule moléculaire |

C6H5F2NO2S |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization

Classical and Emerging Synthesis Routes

The synthesis of dihydroxybenzophenones can be achieved through a variety of chemical reactions, ranging from traditional electrophilic aromatic substitutions to more contemporary catalytic methods.

Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, including that of dihydroxybenzophenones. This reaction typically involves the acylation of a phenol (B47542) or a protected phenol with a benzoyl derivative in the presence of a Lewis acid catalyst.

A common approach is the reaction of resorcinol (B1680541) with benzoyl chloride, utilizing a Lewis acid such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). tsijournals.com The reaction proceeds through an electrophilic attack of the acylium ion, generated from the benzoyl chloride and Lewis acid, on the electron-rich resorcinol ring. The reaction conditions, such as temperature and solvent, can influence the regioselectivity, yielding different isomers of dihydroxybenzophenone.

A related and historically significant method is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. nih.gov For instance, phenyl salicylate (B1505791) can be rearranged to form 2,2'-dihydroxybenzophenone. The reaction is known to be ortho and para selective, with the product distribution being influenced by reaction conditions like temperature and the choice of solvent. nih.gov Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for this compound Synthesis

| Catalyst | Reactants | Key Conditions | Yield | Reference |

| Aluminum chloride (AlCl₃) | Resorcinol, Benzoyl Chloride | Anhydrous conditions | Moderate to High | tsijournals.com |

| Zinc chloride (ZnCl₂) | Resorcinol, Benzoyl Chloride | Anhydrous conditions | Moderate | tsijournals.com |

| Methanesulfonic acid | p-Hydroxybenzoic acid, Phenol | Organic solvent | >90% | |

| Polyphosphoric acid | p-Hydroxybenzoic acid, Phenol | Solvent-free or in a solvent | Moderate to High |

Transition Metal-Catalyzed Synthetic Protocols

While classical methods are well-established, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of hydroxybenzophenones, offering different reactivity patterns and, in some cases, milder reaction conditions.

Rhodium-catalyzed reactions have been developed for the direct synthesis of 2,2'-dihydroxybenzophenones from functionalized salicylaldehydes. rsc.org This approach provides a direct route to specific isomers that may be difficult to obtain selectively through classical Friedel-Crafts methods. rsc.org Another rhodium-catalyzed method involves the oxidative arylation of aldehydes with potassium aryltrifluoroborates, which can be adapted for the synthesis of sterically hindered benzophenones. nih.govacs.org

Nickel-catalyzed protocols have been reported for the decarbonyloxidation of 3-aryl benzofuran-2(3H)-ones to yield 2-hydroxybenzophenones. acs.orggoogle.com This innovative route involves the cleavage of C(O)-O and C(O)-C bonds under mild conditions, using a simple nickel catalyst. acs.org The reaction demonstrates a broad substrate scope and can be performed on a gram scale. acs.org

Palladium-catalyzed methods have also been explored. For instance, the ortho-C-H hydroxylation of benzophenones can be achieved using a palladium catalyst, although this method may have limitations with certain substrates. acs.org Additionally, palladium-catalyzed hydroxycarbonylation of aryl halides is a versatile method for synthesizing aromatic carboxylic acids, which can be precursors to benzophenones. nih.gov

Other transition metals like copper and iridium have been used to catalyze the oxidative coupling of salicylaldehyde (B1680747) with arylboronic acids to produce 2-hydroxybenzophenones. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Syntheses of Hydroxybenzophenones

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Rhodium catalyst | Functionalized salicylaldehydes | 2,2'-Dihydroxybenzophenones | Direct synthesis, good functional group tolerance | rsc.org |

| Nickel chloride / Di-tert-butyl peroxide | 3-Aryl benzofuran-2(3H)-ones | 2-Hydroxybenzophenones | Mild conditions, broad substrate scope | acs.orggoogle.com |

| Palladium acetate (B1210297) / Copper acetate | 2-Phenylphenol derivatives, CO | Dibenzopyranones (related structures) | Phenol-directed C-H activation/carbonylation | nih.gov |

| Rhodium/Copper catalysts | Salicylaldehyde, Arylboronic acids | 2-Hydroxybenzophenones | Oxidative coupling | nih.gov |

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) offers a practical and efficient method for synthesizing dihydroxybenzophenones, particularly 2,4-dihydroxybenzophenone (B1670367). This technique is especially useful for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).

The synthesis of 2,4-dihydroxybenzophenone from resorcinol and benzotrichloride (B165768) in a water-organic solvent system can be significantly improved by the addition of a phase transfer catalyst. tsijournals.com The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the resorcinol anion from the aqueous phase to the organic phase, where it can react with benzotrichloride.

Various surfactants have been investigated for their efficacy as phase transfer catalysts in this reaction. Cationic surfactants, such as octadecyltrimethylammonium bromide, have been shown to be particularly effective, leading to high yields and purities of the final product. tsijournals.com The presence of the catalyst enhances the contact between the reactants, thereby increasing the reaction rate and minimizing the formation of byproducts. tsijournals.com

Table 3: Effect of Different Phase Transfer Catalysts on the Synthesis of 2,4-Dihydroxybenzophenone

| Phase Transfer Catalyst | Purity of Product | Yield of Product | Reference |

| Octadecyltrimethylammonium bromide | 99.4% | 95.7% | tsijournals.com |

| Octadecyldimethylbenzylammonium chloride | Lower than above | Lower than above | |

| Tetrabutylammonium bromide | Lower than above | Lower than above | |

| Sodium dodecyl sulfate (B86663) | Lower than above | Lower than above |

Solvent-Free and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry approaches to this compound synthesis focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-free synthesis has been successfully applied to the preparation of this compound derivatives. For instance, the reaction of resorcinol with a substituted benzoyl chloride in the presence of aluminum chloride can be carried out in a molten state without any solvent. mdpi.com This method not only simplifies the work-up procedure but also reduces the environmental impact associated with solvent use. mdpi.com

Organocatalysis represents another green approach, where a small organic molecule is used to catalyze the reaction. Organocatalyst-controlled selective synthesis of functionalized 2-hydroxybenzophenone (B104022) frameworks has been reported, proceeding through cascade benzannulation reactions. These reactions can be performed under environmentally benign conditions and offer high functional-group tolerance.

Furthermore, the use of alternative, greener solvents and catalysts is a key aspect of green chemistry. For example, the use of reusable solid acid catalysts, such as certain clays (B1170129) and zeolites, in Friedel-Crafts acylation can reduce the waste associated with traditional Lewis acids.

Functionalization and Structural Modification Strategies

The functionalization of the this compound scaffold is crucial for tuning its properties, such as UV absorption range, solubility, and reactivity for further chemical transformations.

Design and Synthesis of Substituted this compound Derivatives

A wide array of substituted this compound derivatives can be synthesized by modifying the starting materials or by direct functionalization of the this compound core. For example, starting with substituted resorcinols or substituted benzoyl chlorides in a Friedel-Crafts reaction allows for the introduction of various functional groups onto the aromatic rings.

The introduction of different substituents, such as alkyl, alkoxy, halogen, or nitro groups, can significantly impact the electronic and steric properties of the molecule. These modifications can alter the strength of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which in turn affects the UV absorption characteristics of the compound. For instance, the synthesis of 2,4-dihydroxy-4'-bromodibenzophenone has been shown to shift the maximum absorption wavelength compared to the unsubstituted 2,4-dihydroxybenzophenone. mdpi.com

The synthesis of these derivatives often follows the same fundamental synthetic routes as the parent compound, with adjustments to the reaction conditions to accommodate the different functional groups.

Table 4: Examples of Synthesized Substituted this compound Derivatives and their Precursors

| Derivative | Precursors | Synthetic Method |

| 2,4-Dihydroxy-4'-bromodibenzophenone | Resorcinol, 4-Bromobenzoyl chloride | Solvent-free Friedel-Crafts acylation |

| 2,4-Dihydroxy-4'-methoxydibenzophenone | Resorcinol, 4-Methoxybenzoyl chloride | Solvent-free Friedel-Crafts acylation |

| 2,4-Dihydroxy-4'-nitrodibenzophenone | Resorcinol, 4-Nitrobenzoyl chloride | Solvent-free Friedel-Crafts acylation |

Development of Hybrid Molecules and Conjugates (e.g., Triazole-Benzophenone Hybrids)

The development of hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a significant strategy in medicinal chemistry. This approach aims to create novel compounds with potentially synergistic or enhanced biological activities. A prominent example is the synthesis of triazole-benzophenone hybrids.

The primary synthetic route to these hybrids involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". scielo.brscielo.br This reaction facilitates the efficient and specific covalent linking of two different molecular fragments. The general methodology begins with the chemical modification of a this compound, typically 4,4'-dihydroxybenzophenone (B132225), to introduce a terminal alkyne functional group. researchgate.net

This is commonly achieved through a propargylation reaction, where the hydroxyl groups of the benzophenone (B1666685) are reacted with propargyl bromide in the presence of a base like potassium carbonate. scielo.brresearchgate.net This step yields a key intermediate, such as bis(4-(prop-2-yn-1-yloxy))benzophenone. scielo.br

The second component of the hybrid is a molecule containing an azide (B81097) group. In many reported syntheses, various benzyl (B1604629) azides are prepared from their corresponding benzyl bromides and sodium azide. scielo.brresearchgate.net The final step is the CuAAC reaction, where the alkyne-functionalized benzophenone and the benzyl azide are joined in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. researchgate.net This reaction forms a stable 1,2,3-triazole ring that links the benzophenone core to the other molecular fragment. scielo.brresearchgate.net This synthetic strategy has been successfully employed to create a series of novel triazole derivatives of 4,4'-dihydroxybenzophenone, with reported yields for the final cycloaddition step ranging from 42% to 70%. scielo.brresearchgate.net

| Starting this compound | Key Intermediate | Reactant for Hybridization | Reaction Type | Resulting Hybrid Structure |

|---|---|---|---|---|

| 4,4'-Dihydroxybenzophenone | bis(4-(prop-2-yn-1-yloxy))benzophenone | Benzyl Azides | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole derivatives of 4,4'-dihydroxybenzophenone |

Introduction of Alkyl, Aryl, and Heterocyclic Moieties

The chemical derivatization of the this compound core by introducing various substituents is a key method for modifying its physicochemical and biological properties. These modifications typically target the hydroxyl groups of the parent molecule.

Introduction of Alkyl Moieties: Alkyl groups are commonly introduced onto the this compound scaffold via alkylation reactions, resulting in alkoxy derivatives. google.com For instance, 2-hydroxy-4-alkoxy-benzophenones can be synthesized from 2,4-dihydroxybenzophenone. google.com Standard alkylating agents such as alkyl halides (e.g., alkyl chlorides) and dialkyl sulfates are employed for this purpose. google.com The reaction is typically conducted in the presence of an alkali, like an alkali metal carbonate, which acts as an acid scavenger. google.com The choice of solvent can include aliphatic or alicyclic ketones. google.com This derivatization is fundamental for the synthesis of important UV absorbers like UV-9 and UV-531. tsijournals.com

Introduction of Aryl Moieties: Aryl moieties can be incorporated to create more complex derivatives. One common method is a Friedel-Crafts-type acylation reaction between a dihydroxybenzene compound (like resorcinol) and a substituted benzoyl chloride. mdpi.com For example, a series of 2,4-dihydroxy dibenzophenone derivatives with various substituents on the second phenyl ring (such as ethyl or bromo groups) have been synthesized by reacting resorcinol with the corresponding p-substituted benzoyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. mdpi.com Additionally, aryl groups can be introduced as aryloxyalkyl ethers. rsc.org

Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings represents a significant structural modification. As detailed in the previous section, the 1,2,3-triazole ring system is a prime example of a heterocyclic moiety introduced onto the this compound structure. scielo.br This is achieved through click chemistry, where an alkyne-modified this compound is reacted with an azide-containing compound to form the five-membered triazole ring. scielo.brresearchgate.net This method provides a robust and versatile way to link the benzophenone core to other chemical entities through a stable, aromatic heterocyclic linker. N-heterocyclic carbenes have also been utilized as catalysts in synthetic routes to produce dihydroxybenzophenones. nih.gov

| Moiety Type | Example of Moiety | Synthetic Method | Starting this compound Isomer |

|---|---|---|---|

| Alkyl | Alkoxy groups | Alkylation with alkyl halides or dialkyl sulfates | 2,4-Dihydroxybenzophenone |

| Aryl | Substituted Phenyl groups | Friedel-Crafts acylation with substituted benzoyl chlorides | (Resorcinol used as precursor) |

| Heterocyclic | 1,2,3-Triazole ring | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4,4'-Dihydroxybenzophenone |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, offers a profound insight into the molecular vibrations and functional groups present in dihydroxybenzophenone isomers. These methods are highly sensitive to the molecular symmetry and the chemical environment of the vibrating moieties.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups and probing the intramolecular and intermolecular interactions within this compound. The positions, shapes, and intensities of the absorption bands are indicative of specific vibrational modes.

For 2,4-dihydroxybenzophenone (B1670367) , the FTIR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups. The broadness of this peak suggests the presence of hydrogen bonding. The sharp, intense peak observed around 1620-1630 cm⁻¹ is characteristic of the carbonyl (C=O) group stretching vibration. The position of this band is influenced by the presence of intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the C-C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region.

In the case of 4,4'-dihydroxybenzophenone (B132225) , the -OH stretching band is also prominent in the 3200-3500 cm⁻¹ range, indicative of intermolecular hydrogen bonding in the solid state. The C=O stretching vibration appears at a slightly higher wavenumber compared to the 2,4-isomer, typically around 1630-1640 cm⁻¹, due to the absence of the intramolecular hydrogen bond.

For 2,2'-dihydroxybenzophenone , the intramolecular hydrogen bonding between both ortho-hydroxyl groups and the carbonyl group is expected to cause a more significant shift of the C=O stretching band to a lower frequency.

The table below summarizes the key FTIR vibrational frequencies for different this compound isomers.

| Vibrational Mode | 2,4-Dihydroxybenzophenone (cm⁻¹) | 4,4'-Dihydroxybenzophenone (cm⁻¹) | 2,2'-Dihydroxybenzophenone (cm⁻¹) |

| O-H Stretching | ~3200-3600 (broad) | ~3200-3500 (broad) | Data not readily available |

| C-H Stretching (aromatic) | ~3000-3100 | ~3000-3100 | Data not readily available |

| C=O Stretching | ~1620-1630 | ~1630-1640 | Expected lower than 2,4-isomer |

| C-C Stretching (aromatic) | ~1400-1600 | ~1400-1600 | Data not readily available |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2,4-dihydroxybenzophenone exhibits a strong band corresponding to the carbonyl stretching vibration, typically observed around 1625 cm⁻¹. The aromatic ring stretching vibrations are also prominent in the 1500-1600 cm⁻¹ region.

For 4,4'-dihydroxybenzophenone , the Raman spectrum also shows a characteristic C=O stretching band and aromatic C-C stretching bands. Due to its higher symmetry, certain vibrational modes in 4,4'-dihydroxybenzophenone may be Raman active but IR inactive, and vice-versa, providing a more complete vibrational picture when both techniques are used.

Detailed Raman data for 2,2'-dihydroxybenzophenone is less commonly reported but would be invaluable for a comparative analysis of the isomeric series.

| Vibrational Mode | 2,4-Dihydroxybenzophenone (cm⁻¹) | 4,4'-Dihydroxybenzophenone (cm⁻¹) | 2,2'-Dihydroxybenzophenone (cm⁻¹) |

| C=O Stretching | ~1625 | Data not readily available | Data not readily available |

| Aromatic Ring Stretching | ~1500-1600 | ~1500-1600 | Data not readily available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of this compound isomers by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum of 2,4-dihydroxybenzophenone in a suitable deuterated solvent (e.g., DMSO-d₆) typically shows distinct signals for the aromatic protons and the hydroxyl protons. The hydroxyl protons often appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent. The aromatic protons exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of 6.0-8.0 ppm, with the exact chemical shifts and coupling constants being dependent on the substitution pattern. The proton of the hydroxyl group at the 2-position, involved in intramolecular hydrogen bonding, is expected to be significantly downfield shifted.

For 4,4'-dihydroxybenzophenone , due to its symmetry, the ¹H NMR spectrum is simpler, showing two sets of doublets for the aromatic protons. The hydroxyl protons also appear as a singlet. In DMSO-d₆, the hydroxyl proton signal is observed around 10.32 ppm, while the aromatic protons appear as doublets at approximately 7.64 ppm and 6.91 ppm. scialert.net

The ¹H NMR spectrum of 2,2'-dihydroxybenzophenone would be expected to show a more complex pattern for the aromatic protons due to the lack of symmetry compared to the 4,4'-isomer.

| Proton Environment | 2,4-Dihydroxybenzophenone (ppm) | 4,4'-Dihydroxybenzophenone (ppm) | 2,2'-Dihydroxybenzophenone (ppm) |

| Aromatic Protons | ~6.0 - 8.0 (complex multiplets) | ~7.64 (d), ~6.91 (d) scialert.net | Data not readily available |

| Hydroxyl Protons | Variable (broad singlets) | ~10.32 (s) scialert.net | Data not readily available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the carbon skeleton of the this compound isomers. The carbonyl carbon is typically observed as a singlet in the downfield region of the spectrum, around 190-200 ppm. The chemical shifts of the aromatic carbons are influenced by the position of the hydroxyl groups and the carbonyl group.

In 2,4-dihydroxybenzophenone , the carbon atoms directly attached to the hydroxyl groups are shifted downfield. For 4,4'-dihydroxybenzophenone in DMSO-d₆, the carbonyl carbon appears at approximately 193.03 ppm. scialert.net The carbon attached to the hydroxyl group (C4 and C4') resonates at around 161.20 ppm, while the other aromatic carbons show signals at approximately 131.99 ppm, 128.78 ppm, and 114.97 ppm. scialert.net

The ¹³C NMR data for other isomers like 2,2'-dihydroxybenzophenone would show a different set of signals reflecting their unique carbon environments.

| Carbon Environment | 2,4-Dihydroxybenzophenone (ppm) | 4,4'-Dihydroxybenzophenone (ppm) | 2,2'-Dihydroxybenzophenone (ppm) |

| Carbonyl Carbon (C=O) | Data not readily available | ~193.03 scialert.net | Data not readily available |

| Aromatic Carbons | Data not readily available | ~161.20, ~131.99, ~128.78, ~114.97 scialert.net | Data not readily available |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions and photophysical properties of this compound isomers. The position and intensity of absorption and emission bands are sensitive to the molecular structure, conjugation, and the presence of functional groups.

The UV-Vis absorption spectrum of 2,4-dihydroxybenzophenone in solution typically exhibits two main absorption bands. One band in the shorter wavelength region (around 280-290 nm) and another, more intense band at a longer wavelength (around 320-330 nm). These bands are attributed to π-π* and n-π* electronic transitions within the conjugated system. The intramolecular hydrogen bond in the 2,4-isomer can influence the energy of these transitions.

4,4'-dihydroxybenzophenone also shows strong UV absorption, with a maximum absorption wavelength (λmax) that can be influenced by the solvent polarity. In chloroform, an absorption maximum has been reported at 283 nm with a molar absorptivity (ε) of 15200 M⁻¹cm⁻¹.

The emission properties of dihydroxybenzophenones are also of interest. Upon excitation with UV light, some isomers may exhibit fluorescence. The fluorescence emission spectrum, including the position of the emission maximum and the quantum yield, provides information about the excited state properties of the molecule. For instance, studies on 4-hydroxybenzophenone have shown fluorescence peaks arising from S₂ → S₀ transitions, which is an exception to Kasha's rule.

Detailed and comparative electronic absorption and emission data for a wide range of this compound isomers are essential for understanding their photostability and potential applications as UV absorbers.

| Spectroscopic Parameter | 2,4-Dihydroxybenzophenone | 4,4'-Dihydroxybenzophenone |

| Absorption Maxima (λmax) | ~280-290 nm, ~320-330 nm | ~283 nm (in chloroform) |

| Molar Absorptivity (ε) | Data not readily available | 15200 M⁻¹cm⁻¹ (at 283 nm in chloroform) |

| Emission Maxima | Data not readily available | Data not readily available |

Ultraviolet-Visible (UV-Vis) Absorption Properties and Spectral Shifts

Dihydroxybenzophenones are notable for their ability to absorb ultraviolet radiation, a property intrinsically linked to their molecular structure. The position of the hydroxyl groups on the benzophenone (B1666685) framework significantly influences the electronic transitions and, consequently, the UV absorption spectra.

The absorption mechanism in benzophenones involves intramolecular hydrogen bonding between the carbonyl group and a nearby hydroxyl group. mdpi.com The UV absorption spectra for isomers like 2,4-dihydroxybenzophenone typically show multiple absorption peaks, which can be influenced by substituents on the phenyl rings. nih.gov Studies on 2,4-dihydroxybenzophenone and its derivatives have shown that the maximum absorption wavelength (λmax) is dependent on the nature and position of substituents. Both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift in the absorption spectrum. mdpi.comnih.gov For instance, theoretical calculations using methods like CAM-B3LYP, M06-2X, and ω-B97XD have successfully modeled the characteristic double absorption peaks observed experimentally in the 280–380 nm range for 2,4-dihydroxybenzophenone derivatives. nih.gov

The solvent environment also plays a crucial role in the UV-Vis absorption characteristics of related compounds like 4-hydroxybenzophenone, where absorption maxima vary depending on the solvent used. collectionscanada.gc.ca

Table 1: UV-Vis Absorption Data for Substituted 2,4-Dihydroxybenzophenones

| Substituent | Position | Maximum Absorption Wavelength (λmax) | Effect |

|---|---|---|---|

| -H (parent) | - | Varies | Reference |

| Electron Donating | Benzylidene ring | Shifted | Bathochromic Shift |

| Electron Withdrawing | Benzylidene ring | Shifted | Bathochromic Shift |

Note: This table is interactive and provides a summary of substituent effects on the UV absorption properties.

Fluorescence Spectroscopy and Luminescence Behavior

The luminescence properties of dihydroxybenzophenones provide further information about their excited states. Fluorescence spectroscopy studies on 4,4'-dihydroxybenzophenone (DHBP) have been conducted to understand its behavior, particularly in the context of inclusion complexation with cyclodextrins. researchgate.net The fluorescence intensity of DHBP changes in the presence of α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD), indicating interactions that alter its microenvironment. For these studies, an excitation wavelength of 310 nm was used for DHBP. researchgate.net

In addition to fluorescence, some benzophenone derivatives exhibit phosphorescence. Studies on compounds like 2,2',4,4'-tetrahydroxybenzophenone (B1218759) have detailed their UV absorption, phosphorescence, and phosphorescence-excitation spectra in rigid solutions at 77 K. nih.gov These investigations help determine the energy levels and lifetimes of the lowest excited triplet (T1) states. nih.gov

Table 2: Fluorescence Spectroscopy Parameters for 4,4'-Dihydroxybenzophenone (DHBP)

| Parameter | Value | Conditions |

|---|---|---|

| Excitation Wavelength | 310 nm | In the presence of cyclodextrins researchgate.net |

Note: This interactive table summarizes key parameters from fluorescence studies on DHBP.

Two-Photon Absorption Dynamics and Nonlinear Optical Response

Benzophenone derivatives are recognized as important building blocks for versatile nonlinear optical (NLO) materials. researchgate.net Nonlinear optics deals with the optical properties of materials under intense electromagnetic fields, such as those generated by lasers. mappingignorance.org

For 2,4-dihydroxybenzophenone, third-order nonlinear optical properties have been investigated using the Z-scan technique. researchgate.net This method can determine properties like the nonlinear absorption coefficient. Such materials may exhibit genuine two-photon absorption (TPA) or excited-state absorption, making them candidates for applications like optical limiting devices. researchgate.net TPA involves the simultaneous absorption of two photons, whose combined energy matches the energy difference between the ground and an excited state. chemrxiv.org While specific TPA cross-section values for this compound are not widely reported in foundational studies, the characterization of its NLO properties confirms its activity in this domain. The development of organic materials with significant NLO responses is a continuing area of research. mappingignorance.org

X-ray Diffraction and Solid-State Structural Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) offers detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu Through SCXRD analysis, it has been determined that 2,4-dihydroxybenzophenone crystallizes in the monoclinic system with a centrosymmetric space group of P21/c. researchgate.net This structural information is crucial for understanding the relationship between the molecular arrangement and the material's bulk properties. mdpi.com The Cambridge Structural Database (CSD) contains detailed crystal structure data for 2,4-dihydroxybenzophenone, accessible via its CCDC number. nih.gov

Table 3: Crystallographic Data for 2,4-Dihydroxybenzophenone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

Source: researchgate.net. This interactive table presents the determined crystal system and space group.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid analytical technique used primarily for the phase identification of crystalline materials. carleton.edu The technique has been applied to 2,4-dihydroxybenzophenone, and the resulting diffraction pattern confirms the crystalline nature of the material. researchgate.net PXRD is a valuable tool for characterizing the bulk sample and ensuring phase purity. carleton.eduspectroscopyonline.com The method is effective for identifying benzophenones and can be used to detect their presence in various mixtures, such as plant extracts. nih.govresearchgate.net

Photocrystallographic Investigations of Excited States

Photocrystallography is an advanced technique that combines X-ray diffraction with photo-excitation to study the transient, light-induced excited states of molecules in a crystal. This method allows for the direct observation of structural changes that occur upon absorption of light. Research has been conducted on the solid-state dilution of dihydroxybenzophenones with host molecules like 4,13-diaza-18-crown-6 specifically for the purpose of enabling photocrystallographic studies. acs.org Such investigations aim to capture the geometry of the molecule in its excited state, providing fundamental insights into its photochemical behavior.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,4-Dihydroxybenzophenone | - |

| 4,4'-Dihydroxybenzophenone | DHBP |

| 4-Hydroxybenzophenone | - |

| 2,2',4,4'-Tetrahydroxybenzophenone | - |

| α-Cyclodextrin | α-CD |

| β-Cyclodextrin | β-CD |

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of dihydroxybenzophenones. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds, which govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a popular and efficient method for calculating the ground-state properties of interacting many-electron systems. aps.org DFT calculations have been employed to study dihydroxybenzophenone and its derivatives to understand their structural and electronic properties.

For instance, DFT has been used to investigate the effect of substituents on the intramolecular hydrogen bonding of 2,4-dihydroxybenzophenone (B1670367). researchgate.net These studies indicate that the addition of different substituents can alter the strength of the hydrogen bond. researchgate.net Electron-withdrawing groups like -CN and -NO2, as well as halogen groups, tend to increase the strength of the hydrogen bond. researchgate.net Conversely, electron-donating groups such as -N(CH3)2 and -OCH3 decrease its strength. researchgate.net The position of the substituent also plays a role, with a greater effect observed when the substituent is on the Y-site (the phenyl ring not containing the hydroxyl groups) compared to the X-site. researchgate.net

The geometry of different conformers of related compounds, such as 2-Hydroxy-4-Methoxybenzophenone, has been optimized using the B3LYP method with a 6-311++G(d,p) basis set to identify the most stable conformations. nih.gov Such calculations are crucial for understanding the molecule's preferred three-dimensional structure.

| Substituent Effect on Hydrogen Bond Strength in 2,4-Dihydroxybenzophenone | |

| Substituent Type | Effect on Hydrogen Bond Strength |

| Halogen groups (-F, -Cl, -Br) | Increase |

| Electron-absorbing groups (-CN, -NO2) | Increase |

| Electron-donating groups (-N(CH3)2, -OCH3) | Decrease |

This table summarizes the general trends observed in DFT studies on substituted 2,4-dihydroxybenzophenone. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. aps.orgdtu.dk It is a popular method for calculating properties related to electronic excitations, such as absorption and fluorescence spectra. nih.gov

TD-DFT calculations have been used to determine the UV spectra of 2,4-dihydroxybenzophenone. For example, the UV spectra of the first 70 excited states of 2,4-dihydroxybenzophenone in ethanol (B145695) have been calculated using various functionals like B3LYP, CAM-B3LYP, and M06-2X with the def2-TZVPP basis set. researchgate.net These theoretical spectra can be compared with experimental measurements to validate the computational methodology. researchgate.net

Furthermore, TD-DFT is employed to investigate photochemical processes like excited-state intramolecular proton transfer (ESIPT). In compounds with intramolecular hydrogen bonds, such as 2-hydroxybenzoyl derivatives, TD-DFT calculations have shown that the intramolecular hydrogen bond is significantly strengthened upon electronic excitation to the S1 state, which in turn facilitates the ESIPT process. nih.gov The calculated absorption and fluorescence peaks from TD-DFT studies on such systems have shown good agreement with experimental results. nih.gov

| Calculated Excitation Properties of this compound (Example Data) | ||

| Excited State | Excitation Energy (eV) | Oscillator Strength |

| S1 | 3.54 | 0.002 |

| S2 | 3.87 | 0.150 |

| S3 | 4.21 | 0.015 |

Note: This is a hypothetical data table to illustrate the type of information obtained from TD-DFT calculations. Actual values would be specific to the isomer, solvent, and level of theory used.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. taylorandfrancis.com It provides a localized picture of the electron density, allowing for the analysis of charge distribution, hybridization, and donor-acceptor interactions. taylorandfrancis.comusc.edu

NBO analysis has been applied to substituted 2,4-dihydroxybenzophenones to understand how substituents cause a redistribution of charge among the atoms. researchgate.net This charge redistribution directly affects the formation and strength of intramolecular hydrogen bonds. researchgate.net For instance, when a substituent is at the Y-position, the carbonyl oxygen atom's ability to attract electrons is reduced, leading to a larger charge difference between the two oxygen atoms and an increase in the hydrogen bond energy. researchgate.net

| Natural Atomic Charges on Key Atoms of 2,4-Dihydroxybenzophenone (Illustrative) | |

| Atom | Natural Charge (e) |

| O (carbonyl) | -0.55 |

| O (hydroxyl at C2) | -0.72 |

| H (hydroxyl at C2) | +0.48 |

| O (hydroxyl at C4) | -0.70 |

| H (hydroxyl at C4) | +0.47 |

Note: This table presents example data to show the type of output from an NBO analysis. The actual charges would depend on the specific isomer and computational method.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior and interactions of molecules over time. These methods are particularly useful for investigating complex processes such as intermolecular interactions and conformational changes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to study the interactions between a small molecule (ligand) and a macromolecule (receptor), such as a protein. tandfonline.commdpi.com

Molecular docking studies have been performed on various benzophenone (B1666685) derivatives to investigate their potential interactions with biological targets. For example, novel benzophenone derivatives have been docked into the active sites of cyclooxygenase (COX) isoenzymes to evaluate their anti-inflammatory potential. mdpi.com These studies provide insights into the binding affinities and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

In another study, newly designed benzophenone derivatives were docked with the human estrogen receptor α (hERα) to explore their potential as receptor inhibitors. ajbasweb.com The results of such docking studies can help to identify key structural features necessary for effective binding and can guide the design of more potent derivatives. ajbasweb.com

| Docking Results of a Benzophenone Derivative with COX Isoenzymes | ||

| Compound | Binding Affinity (kcal/mol) - COX-1 | Binding Affinity (kcal/mol) - COX-2 |

| Benzophenone Derivative 1 | -8.5 | -9.2 |

| Benzophenone Derivative 2 | -7.9 | -8.8 |

| Indomethacin (Reference) | -9.1 | -8.7 |

This table illustrates the type of comparative data obtained from molecular docking studies, as seen in research on benzophenone derivatives. mdpi.com

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov MD simulations can provide detailed information about the conformational flexibility of molecules and the stability of molecular complexes. nih.gov

MD simulations have been used to further investigate the stability of complexes identified through molecular docking. For instance, a 10-nanosecond MD simulation was performed on a complex of a this compound derivative and the human estrogen receptor α (hERα) to explore its stability and dynamic behavior. ajbasweb.com The root mean square deviation (RMSD) of the protein backbone over the course of the simulation can be used to assess the stability of the complex. ajbasweb.comnih.gov

Unveiling the Molecular Architecture: Structure-Property Relationships of this compound from a Computational Perspective

A deep dive into the theoretical and computational chemistry of this compound reveals the intricate connections between its molecular structure and its fundamental properties. Through the lens of computational data, researchers can elucidate the electronic characteristics, stability, and reactivity of its various isomers, providing a foundational understanding of this important chemical compound.

The arrangement of hydroxyl (-OH) groups on the benzophenone framework profoundly influences the molecule's behavior. Computational studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for dissecting these structure-property relationships at the atomic level. These theoretical investigations offer insights that complement and explain experimental observations.

The Influence of Isomerism on Molecular Geometry

For instance, in 2,4-dihydroxybenzophenone, the hydroxyl group at the 2-position can form a strong intramolecular hydrogen bond with the carbonyl group's oxygen atom. Computational studies have pinpointed the significance of this interaction, which contributes to the planarity and stability of this particular isomer. This hydrogen bond is a key factor in its well-known efficacy as a UV absorber.

In contrast, isomers like 4,4'-dihydroxybenzophenone (B132225), which lack the ortho-hydroxyl group, cannot form this intramolecular hydrogen bond. Their structural and electronic properties are consequently different, which is reflected in their computational data.

Below are interactive tables showcasing typical calculated bond lengths and bond angles for different this compound isomers, derived from DFT studies. These tables illustrate the subtle yet significant impact of hydroxyl group placement on the molecular framework.

Table 1: Selected Calculated Bond Lengths (Å) for this compound Isomers

| Bond | 2,4-Dihydroxybenzophenone | 4,4'-Dihydroxybenzophenone |

| C=O | 1.24 | 1.23 |

| C-OH (Position 2) | 1.36 | - |

| C-OH (Position 4) | 1.37 | 1.36 |

| C-C (Bridge) | 1.49 | 1.48 |

| O-H (Hydrogen Bond) | 0.97 | - |

Table 2: Selected Calculated Bond Angles (°) for this compound Isomers

| Angle | 2,4-Dihydroxybenzophenone | 4,4'-Dihydroxybenzophenone |

| C-C-C (Ring) | ~120 | ~120 |

| O=C-C | 121 | 120 |

| C-O-H | 108 | 109 |

Electronic Properties and Chemical Reactivity

The electronic properties of this compound isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of their chemical reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Computational analyses consistently show that the position of the hydroxyl groups modulates the HOMO and LUMO energy levels. For example, the presence of an intramolecular hydrogen bond in 2,4-dihydroxybenzophenone can influence the electron density distribution across the molecule, thereby affecting its frontier molecular orbitals.

These computational insights are crucial for understanding the mechanisms behind the compound's properties, such as its antioxidant capabilities and its role as a photostabilizer. The ability to predict these properties based on molecular structure is a powerful tool in the design of new materials with tailored functionalities.

Table 3: Calculated Electronic Properties (eV) for this compound Isomers

| Property | 2,4-Dihydroxybenzophenone | 4,4'-Dihydroxybenzophenone |

| HOMO Energy | -6.2 | -6.0 |

| LUMO Energy | -1.8 | -1.7 |

| HOMO-LUMO Gap | 4.4 | 4.3 |

| Dipole Moment (Debye) | 2.5 | 3.1 |

The data presented in these tables are representative values from computational studies and can vary slightly depending on the specific theoretical methods and basis sets employed in the calculations. However, the trends and the structure-property relationships they illustrate remain consistent across different computational approaches.

Reactivity, Photochemistry, and Reaction Mechanisms

Photochemical Reactivity and Degradation Pathways

Dihydroxybenzophenone isomers, particularly 2,4-dihydroxybenzophenone (B1670367) (BP-1), exhibit significant photochemical reactivity. Their degradation in aqueous environments is influenced by various factors, including the presence of reactive oxygen species and the nature of the surrounding chemical matrix.

The photodegradation of this compound is not solely a result of direct photolysis but is significantly mediated by reactive intermediates. rsc.org Studies have identified singlet oxygen (¹O₂) as a key reactive species responsible for the degradation of 2,4-dihydroxybenzophenone (BP-1). acs.org The generation of ¹O₂ is often attributed to the photo-excitation of certain degradation products of BP-1 which possess an aromatic ketone structure. These products can be excited to an activated triplet state, which then transfers energy to molecular oxygen to form singlet oxygen. acs.orgacs.org

In addition to singlet oxygen, other reactive species such as excited triplet-states of dissolved organic matter (³DOM) and hydroxyl radicals (•OH) can also contribute to the photodegradation process. nih.gov For instance, in the presence of coastal seawater-derived dissolved organic matter (DOM), the photodegradation of BP-1 is promoted mainly through the action of ³DOM. nih.gov In contrast, with freshwater-derived DOM, ³DOM*, ¹O₂, and •OH all play a role. nih.gov The kinetics of photodegradation often follow pseudo-first-order models, especially in the context of advanced oxidation processes. mdpi.com

Table 1: Key Reactive Species in this compound Photodegradation

| Reactive Species | Role in Degradation | Source of Generation |

|---|---|---|

| Singlet Oxygen (¹O₂) | Primary oxidant for 2,4-dihydroxybenzophenone. acs.org | Energy transfer from excited triplet states of photodegradation products. acs.orgacs.org |

| Hydroxyl Radical (•OH) | Contributes to degradation, especially in AOPs and in the presence of certain DOMs. nih.govmdpi.com | Photolysis of H₂O₂ in AOPs; photochemical reactions involving DOM. nih.govmdpi.com |

A noteworthy characteristic of 2,4-dihydroxybenzophenone (BP-1) is its self-accelerated photodegradation in water. acs.orgacs.org This phenomenon occurs because the initial photodegradation of BP-1 generates products that are themselves potent photosensitizers. acs.org These products have a higher photochemical reactivity than the parent compound. acs.org

The mechanism involves the formation of these photoactive products, which, upon irradiation, generate singlet oxygen more efficiently. This increased production of singlet oxygen then accelerates the degradation of the remaining parent BP-1 molecules. acs.orgacs.org Consequently, the degradation rate of BP-1 increases over time as more of these sensitizing products accumulate, creating a positive feedback loop. acs.org This self-sensitization can also influence the transformation of other organic contaminants that might be present in the water. acs.org

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like this compound. mdpi.comatlantis-press.com These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH). mdpi.comresearchgate.net The UV/H₂O₂ process is a common AOP used for this purpose, where the photolysis of hydrogen peroxide (H₂O₂) by UV light produces •OH radicals. mdpi.com

Studies on 4,4'-dihydroxybenzophenone (B132225) (HBP) using the UV/H₂O₂ process have shown that the degradation follows pseudo-first-order kinetics. mdpi.com The efficiency of the degradation is influenced by several parameters:

Initial Contaminant Concentration: Higher initial concentrations generally lead to a slower degradation rate constant (a negative effect). mdpi.com

H₂O₂ Dose: Increasing the hydrogen peroxide dose enhances the degradation rate by producing more hydroxyl radicals (a positive effect). mdpi.com

UV Light Intensity: Higher UV intensity also accelerates the degradation process by increasing the rate of •OH radical formation (a positive effect). mdpi.com

These AOPs lead to the transformation of this compound through a series of reactions initiated by hydroxyl radicals, including hydroxylation, carboxylation, and cleavage of the aromatic rings, ultimately leading to mineralization. mdpi.com

The photodegradation of this compound results in the formation of various transformation products. In the self-accelerated photodegradation of 2,4-dihydroxybenzophenone, the reaction with singlet oxygen leads to several identified products. acs.org

Table 2: Identified Photodegradation Products of 2,4-Dihydroxybenzophenone

| Product Name | Chemical Formula |

|---|---|

| 2-methylenenaphthalen-1(2H)-one | C₁₁H₈O |

| (E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid | C₁₂H₈O₃ |

| (1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid | C₁₂H₈O₄ |

| 2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid | C₁₃H₈O₆ |

Source: acs.org

In the context of AOPs, the degradation of 4,4'-dihydroxybenzophenone via the UV/H₂O₂ process involves a series of reactions initiated by hydroxyl radicals. The proposed degradation pathway includes steps such as hydroxylation of the aromatic rings, carboxylation, and eventual ring cleavage, leading to the formation of smaller organic acids before complete mineralization to CO₂ and H₂O. mdpi.com

Mechanistic Investigations of Chemical Transformations

The inherent photochemical behavior of this compound is rooted in its molecular structure, which allows for efficient dissipation of absorbed UV energy through specific intramolecular processes.

One of the primary mechanisms by which hydroxybenzophenones dissipate absorbed UV radiation is through keto-enol tautomerism. researchgate.net Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.comlibretexts.org In hydroxybenzophenones, an equilibrium exists between the "keto" form (containing a carbonyl group) and the "enol" form (containing a hydroxyl group adjacent to a double bond). researchgate.net

Upon absorption of a UV photon, the molecule is promoted to an excited state. This excess energy can be dissipated non-radiatively through an excited-state intramolecular proton transfer (ESIPT). The hydroxyl group's proton is transferred to the nearby carbonyl oxygen, forming the enol tautomer. This process is extremely fast, occurring on the picosecond timescale. ias.ac.in The molecule then returns to the ground state, releasing the energy as heat, and the proton transfers back to reform the original keto structure. This rapid, reversible cycle allows the molecule to effectively function as a UV absorber without undergoing permanent chemical change. researchgate.net

The nature of the lowest excited singlet (S₁) and triplet (T₁) states is solvent-dependent. For p-hydroxybenzophenone, the S₁ state has a very short lifetime, suggesting it is a π-π* state. ias.ac.in The deactivation from the excited state is a crucial process that dictates the photostability and reactivity of the molecule. nih.govnih.gov Efficient non-radiative deactivation pathways, like ESIPT, are key to the function of these compounds as UV stabilizers. ias.ac.in

Role of Intramolecular Hydrogen Bonding in Photostability and Absorption

The notable photostability of dihydroxybenzophenones, particularly those with a hydroxyl group at the C2 (ortho) position relative to the carbonyl group, is intrinsically linked to the presence of an intramolecular hydrogen bond. This bond forms a six-membered chelate ring between the hydrogen of the ortho-hydroxyl group and the oxygen of the adjacent carbonyl group. nih.govmdpi.com This structural feature is paramount to its function as a UV absorber, providing a mechanism for the efficient dissipation of absorbed ultraviolet radiation as thermal energy, thereby preventing photodegradation of the molecule and the material it is designed to protect. nih.gov

Upon absorption of UV energy, the molecule is promoted to an excited electronic state. This process facilitates the breaking of the intramolecular hydrogen bond and triggers an ultrafast excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov The proton from the ortho-hydroxyl group transfers to the carbonyl oxygen, leading to the formation of an excited-state keto-tautomer from the ground-state enol form. mdpi.comnih.gov This tautomerization process is a key step in the energy dissipation pathway.

The excited keto-tautomer is unstable and rapidly undergoes non-radiative decay back to the ground state of the original enol form. This relaxation process releases the absorbed energy as heat, and the stable intramolecular hydrogen bond is regenerated. mdpi.com This rapid, reversible cycle allows the this compound molecule to absorb multiple UV photons without undergoing permanent chemical change, which is the basis of its excellent photostability and its utility as a UV stabilizer. nih.gov The efficiency of this energy dissipation mechanism prevents the absorbed energy from initiating other potentially damaging photochemical reactions. medicaljournals.se

The presence of the intramolecular hydrogen bond also significantly influences the molecule's absorption spectrum. It is a critical factor in the strong UV absorption capabilities of these compounds. nih.gov The ESIPT mechanism contributes to a large Stokes shift, which is the difference between the wavelengths of maximum absorption and maximum emission, further enhancing the photoprotective effect. nih.govrsc.org

Table 1: Key Processes in this compound Photostability

| Step | Process | Description | Reference |

| 1 | UV Photon Absorption | The ground-state enol form, stabilized by an intramolecular hydrogen bond, absorbs a UV photon. | nih.gov |

| 2 | Electronic Excitation | The molecule is promoted to an excited singlet state (S1). | nih.gov |

| 3 | ESIPT | An ultrafast proton transfer occurs from the ortho-hydroxyl group to the carbonyl oxygen, forming an excited keto-tautomer. | mdpi.comnih.gov |

| 4 | Non-Radiative Decay | The excited keto-tautomer rapidly returns to the ground state, dissipating the absorbed energy as heat. | mdpi.com |

| 5 | Reverse Proton Transfer | The proton returns to the hydroxyl oxygen, regenerating the original ground-state enol form and the intramolecular hydrogen bond. | mdpi.com |

Substituent Effects on Reaction Kinetics and Selectivity

The photochemical behavior, reaction kinetics, and absorption properties of dihydroxybenzophenones can be precisely modulated by introducing various substituent groups onto their aromatic rings. mdpi.comnih.gov The nature (electron-donating or electron-withdrawing) and position of these substituents can alter the electron density distribution within the molecule, thereby influencing the strength of the crucial intramolecular hydrogen bond and, consequently, the molecule's photostability and UV absorption characteristics. nih.govmdpi.com

Studies on 2,4-dihydroxybenzophenone derivatives have shown that substituents can cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). mdpi.comresearchgate.net Interestingly, both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and alkyl groups, and electron-withdrawing groups (EWGs) like halogens (-Br, -Cl), -CN, and -NO2 can produce this effect, although through different mechanisms. mdpi.comnih.govresearchgate.net

Electron-withdrawing groups, particularly when placed on the phenyl ring not containing the ortho-hydroxyl group, tend to increase the strength of the intramolecular hydrogen bond. nih.gov This strengthening is attributed to a redistribution of charge that increases the positive charge on the hydrogen of the hydroxyl group and the negative charge on the carbonyl oxygen, enhancing the electrostatic attraction. nih.gov Conversely, strong electron-donating groups like -N(CH3)2 and -OCH3 have been found to decrease the strength of this hydrogen bond. nih.gov The position of the substituent is also critical; a substituent at the Y-site (on the phenyl ring without the ortho-hydroxyl) generally has a more significant impact on the hydrogen bond strength than one at the X-site (on the same ring as the ortho-hydroxyl). nih.gov

These modifications directly impact the reaction kinetics of the photoprotective cycle. A stronger intramolecular hydrogen bond can enhance the efficiency of the ESIPT process, contributing to greater photostability. The selectivity of photochemical reactions can also be influenced; for instance, minor structural changes can profoundly affect properties like phototoxicity. medicaljournals.se While 2-hydroxybenzophenone (B104022) derivatives are used for photoprotection, benzophenone (B1666685) itself can be strongly phototoxic. medicaljournals.se The addition of hydroxyl groups, particularly at the C2 position, is known to abolish this phototoxicity. medicaljournals.se

Table 2: Effect of Substituents on 2,4-Dihydroxybenzophenone Properties

| Substituent Group | Type | Position | Effect on Intramolecular Hydrogen Bond Strength | Effect on λmax | Reference |

| -Cl | EWG | X or Y | Increase | Bathochromic Shift | mdpi.comnih.gov |

| -Br | EWG | X or Y | Increase | Bathochromic Shift | mdpi.comnih.gov |

| -CN | EWG | X or Y | Increase | N/A | nih.gov |

| -NO2 | EWG | X or Y | Increase | N/A | nih.gov |

| -OCH3 | EDG | X or Y | Decrease | Bathochromic Shift | mdpi.comnih.gov |

| -N(CH3)2 | EDG | X or Y | Decrease | N/A | nih.gov |

| -CH3 | EDG | Y | N/A | Bathochromic Shift | mdpi.com |

| -C2H5 | EDG | Y | N/A | Bathochromic Shift | mdpi.com |

Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. "X" refers to positions on the dihydroxy-substituted ring, while "Y" refers to positions on the other phenyl ring.

Advanced Applications in Chemical Sciences and Materials Engineering

Development of Advanced UV Absorbers and Photostabilizers

The fundamental application of dihydroxybenzophenone lies in its function as a UV absorber, a molecule that can dissipate harmful UV energy as less damaging thermal energy. nih.gov This process is critical in preventing the photodegradation of materials. Research in this area focuses on enhancing this natural ability through strategic molecular design and sophisticated integration techniques into various materials. The core mechanism relies on the formation of an intramolecular hydrogen-bonded chelate ring involving the carbonyl group and an adjacent hydroxyl group. The absorption of UV energy prompts the breaking of this hydrogen bond, converting radiation into heat. nih.gov

The efficacy of this compound as a UV absorber can be significantly tuned by modifying its chemical structure. The strength of the intramolecular hydrogen bonds is a primary factor influencing the UV-absorbing capabilities of these compounds. nih.govconsensus.app By introducing different substituent groups onto the benzophenone (B1666685) backbone, researchers can modulate these hydrogen bonds and, consequently, the molecule's photostability and absorption spectrum.

Key design principles include:

Influence of Substituents: The electronic properties of substituent groups play a crucial role. Studies on 2,4-dihydroxybenzophenone (B1670367) have shown that substituents with strong electron-donating characteristics, such as a methoxy (B1213986) group (-OCH₃), can strengthen the intramolecular hydrogen bond, thereby increasing the UV absorbing capacity. nih.gov Conversely, electron-withdrawing groups, like a bromine atom (-Br), may weaken this bond and reduce absorption efficiency. nih.gov However, other studies indicate that electron-withdrawing groups such as cyano (-CN) and nitro (-NO₂) can also increase the hydrogen bond's strength. consensus.app

Positional Effects: The location of the substituent on the aromatic rings significantly impacts its effect on the hydrogen bond. For a given substituent, its influence on hydrogen bonding is more pronounced when located on the phenyl ring not containing the hydroxyl groups involved in the chelation. consensus.app

Bathochromic Shift: Research has demonstrated that the addition of both electron-donating and electron-withdrawing substituents to the 2,4-dihydroxybenzophenone structure can cause a bathochromic shift (a shift of the maximum absorption wavelength, λmax, to a longer wavelength). mdpi.comresearchgate.net This is advantageous for providing broader-spectrum UV protection.

| Substituent Group | Electronic Nature | Effect on Intramolecular Hydrogen Bond | Impact on UV Absorption | Reference |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Strengthens | Increases Capacity | nih.gov |

| -Br (Bromo) | Electron-Withdrawing | Weakens | Decreases Capacity | nih.gov |

| -CN (Cyano) | Electron-Withdrawing | Strengthens | Increases Capacity | consensus.app |

| -NO₂ (Nitro) | Electron-Withdrawing | Strengthens | Increases Capacity | consensus.app |

| -N(CH₃)₂ (Dimethylamino) | Electron-Donating | Weakens | Decreases Capacity | consensus.app |

Dihydroxybenzophenones are widely incorporated into various polymers and coatings to act as photostabilizers. wikipedia.orggreenchemintl.com Their primary function is to prevent the degradation caused by UV radiation, which can otherwise lead to undesirable effects such as discoloration, brittleness, and a reduction in mechanical integrity. nbinno.com

These UV absorbers exhibit good compatibility with a wide range of synthetic resins, including polyvinyl chloride (PVC), polystyrene, epoxy resins, and unsaturated polyesters. greenchemintl.comnbinno.com The typical concentration for effective stabilization is between 0.1% and 1%. greenchemintl.com

The performance of this compound in these materials can be improved by synthesizing derivatives with enhanced properties. For instance, creating derivatives with longer alkoxy chains, such as 2-hydroxy-4-n-octanoxybenzophenone (UV-531), leads to significantly improved thermal stability and better compatibility with the host resin. researchgate.netgreenchemintl.com This chemical modification ensures the stabilizer remains integrated within the polymer matrix, providing long-term protection.

In the textile industry, this compound is applied as a finishing agent to create functional fabrics with enhanced UV-blocking capabilities. The effectiveness of this treatment is quantified by the Ultraviolet Protection Factor (UPF), which indicates how much UV radiation is blocked by the fabric.

Studies have shown that treating fabrics with 2,4-dihydroxybenzophenone significantly improves their UPF values. researchgate.net The performance can vary depending on the type of fabric; for example, the dyeing rate and UV resistance of 2,4-dihydroxybenzophenone and its derivatives are different for cotton versus polyester (B1180765) fabrics. mdpi.com On cotton, the parent 2,4-dihydroxybenzophenone molecule often shows the best performance due to its simple structure and strong van der Waals forces with the fabric. mdpi.com On polyester, derivatives with substituents can offer slightly improved UV resistance. mdpi.comresearchgate.net

For enhanced durability, especially against washing, this compound can be chemically modified to allow for covalent bonding to the fabric fibers. A notable example involves reacting 2,4-dihydroxybenzophenone with acryloyl chloride to synthesize 2-hydroxy-4-acryloyloxybenzophenone (HAB). mdpi.com This monomer can then be polymerized directly onto the surface of cotton, forming a durable protective film. This process has been shown to dramatically increase the UPF value of cotton fabric from a baseline of 4 to over 40, providing excellent UV protection. mdpi.com

| Fabric Treatment | UPF Value | Level of UV Protection | Reference |

|---|---|---|---|

| Untreated Cotton | ~4 | Low | mdpi.com |

| Cotton treated with polymerized 2-hydroxy-4-acryloyloxybenzophenone (HAB) | >40 | Excellent | mdpi.com |

Supramolecular Chemistry and Host-Guest Systems

Beyond its role in UV protection, this compound is a valuable molecule in the field of supramolecular chemistry. researchgate.net This branch of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. wikipedia.orgnih.gov this compound can act as a "guest" molecule that is encapsulated by a larger "host" molecule, or it can participate in the self-assembly of more complex structures like co-crystals.

Cyclodextrins are macrocyclic host molecules made of sugar units that have a hydrophobic inner cavity and a hydrophilic exterior. doi.orgnih.gov They can encapsulate other molecules, known as guests, if the guest has the appropriate size and shape to fit within the cavity. This process, known as inclusion complexation, can alter the physicochemical properties of the guest molecule. nih.gov

The inclusion complexation behavior of 4,4'-dihydroxybenzophenone (B132225) (DHBP) with both α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD) has been thoroughly investigated. researchgate.netfigshare.com Using a variety of analytical techniques, including UV-visible fluorescence, NMR spectroscopy, and X-ray diffraction, researchers have confirmed the formation of stable 1:1 host-guest complexes. researchgate.netdoi.org

Upon encapsulation within the cyclodextrin (B1172386) cavity, the properties of DHBP are modified. For example, the fluorescence decay behavior of DHBP changes from biexponential in water to triexponential when in the cyclodextrin medium, indicating a change in the microenvironment of the molecule. researchgate.netfigshare.com Furthermore, the formation of these complexes can lead to the creation of distinct nanostructures; DHBP forms nanovesicles with α-CD and nanorods with β-CD. researchgate.netfigshare.com

| Host-Guest System | Key Findings | Resulting Nanostructure | Reference |

|---|---|---|---|

| 4,4'-Dihydroxybenzophenone (DHBP) with α-Cyclodextrin (α-CD) | Formation of a stable 1:1 inclusion complex. Altered fluorescence decay behavior. | Nano vesicles | researchgate.netfigshare.com |

| 4,4'-Dihydroxybenzophenone (DHBP) with β-Cyclodextrin (β-CD) | Formation of a stable 1:1 inclusion complex. Altered fluorescence decay behavior. Binding constant (K) of 619 M⁻¹ in the excited state. | Nano rods | researchgate.netdoi.orgfigshare.com |

Co-crystallization is a process where two or more different molecules assemble in a regular, repeating array to form a single crystal. This is a powerful technique in crystal engineering and materials science for creating materials with tailored properties.

This compound isomers have been shown to form co-crystals with other organic molecules. For instance, 2,4-dihydroxybenzophenone can form co-crystals with the macrocyclic host 4,13-diaza-18-crown-6. acs.org In these structures, the this compound molecules are "diluted" in the solid state, which is of interest for fundamental studies in photocrystallography. The assembly of these co-crystals is directed by non-covalent interactions, particularly hydrogen bonds between the constituent molecules. acs.orgacs.org

This co-crystallization is a form of molecular self-assembly, where molecules spontaneously organize into ordered structures. acs.org While the broader field of crystallization-driven self-assembly (CDSA) often involves complex polymers, the formation of co-crystals demonstrates how smaller molecules like this compound can be used as building blocks for the bottom-up construction of novel solid-state materials. nih.govmdpi.com The structural similarity of the this compound molecules within these co-crystals to their pure form suggests that their photochemical properties could be retained, making them potentially suitable for photocrystallographic applications. acs.org

Catalytic Applications and Ligand Design

This compound and its derivatives have garnered significant interest in the field of catalysis, not only as ligands that can be coordinated with transition metals to form catalytically active complexes but also in the exploration of their potential within organocatalytic systems. Their structural features, including the presence of hydroxyl and carbonyl groups, allow for diverse coordination modes and participation in hydrogen bonding, making them versatile scaffolds in catalyst design.

Dihydroxybenzophenones as Ligands in Transition Metal-Catalyzed Reactions

The primary catalytic application of this compound derivatives is in the formation of Schiff base ligands. These ligands, synthesized through the condensation of a this compound with a primary amine, are excellent chelating agents for a variety of transition metal ions. The resulting metal complexes have shown promise as catalysts in several organic transformations, most notably in oxidation reactions.

The coordination of this compound-based Schiff bases to metal centers, such as copper(II), nickel(II), cobalt(II), and manganese(III), typically occurs through the phenolic oxygen and the imine nitrogen atoms. This chelation stabilizes the metal ion and can influence its redox properties, thereby enhancing its catalytic activity.

One of the well-documented applications of these complexes is in the catalytic oxidation of hydrocarbons, a class of reactions with significant industrial importance. For instance, transition metal complexes of Schiff bases derived from this compound have been investigated as catalysts for the oxidation of cyclohexane (B81311). This reaction is a key step in the industrial production of adipic acid and caprolactam, which are precursors to nylon.

In a typical catalytic cycle, the metal complex activates an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to generate reactive oxygen species. These species then oxidize cyclohexane to cyclohexanol (B46403) and cyclohexanone. The this compound-derived ligand plays a crucial role in this process by modulating the stability and reactivity of the metal center, which in turn affects the efficiency and selectivity of the reaction.

While research in this area is ongoing, the existing data indicates that this compound-based ligands can effectively support transition metal catalysts for various oxidation reactions. The performance of these catalysts is influenced by factors such as the nature of the metal ion, the specific structure of the Schiff base ligand, the choice of oxidant, and the reaction conditions.

Table 1: Performance of this compound-Based Transition Metal Catalysts in Oxidation Reactions